molecular formula C18H23N3O B2823485 1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899990-35-3

1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2823485
M. Wt: 297.402
InChI Key: IOKNXBTZYOYXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, IR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its stability, and the products it forms during chemical reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, polarity, acidity or basicity (pKa), reactivity, etc.


Scientific Research Applications

Synthesis and Biochemical Evaluation

A series of compounds with structural similarities, emphasizing the importance of substituents for achieving high inhibitory activities against acetylcholinesterase, was synthesized. This research highlights the potential for developing therapeutic agents targeting neurological disorders (Vidaluc et al., 1995).

Catalysis and Organic Synthesis

Studies on Ag-catalyzed intramolecular cyclization processes for the synthesis of fused indole-cyclic urea derivatives showcase innovative pathways for constructing complex heterocyclic structures. These methodologies offer new avenues for drug discovery and material science applications (Rajesh et al., 2017).

Corrosion Inhibition

Research on triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions demonstrates the compound's potential in industrial applications, such as in protective coatings and as additives in corrosive environments (Mistry et al., 2011).

Medicinal Chemistry

The exploration of urea derivatives for antimicrobial and anticancer activities underlines the importance of these compounds in the development of new therapeutic agents. Such research contributes to the ongoing search for effective treatments against cancer and infectious diseases (El-Sawy et al., 2013).

Materials Science

Investigations into the microphase separation of segmented poly(urethane urea) block copolymers highlight the relevance of urea derivatives in materials science, particularly in the development of polymers with specific mechanical and thermal properties (Garrett et al., 2000).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This involves hypothesizing potential applications or areas of study based on the compound’s properties and behavior.


Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. It’s also important to note that working with chemicals should always be done following safety guidelines and under appropriate supervision.


properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-12-11-14-7-3-2-4-8-14/h5-7,9-10,13H,2-4,8,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKNXBTZYOYXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.